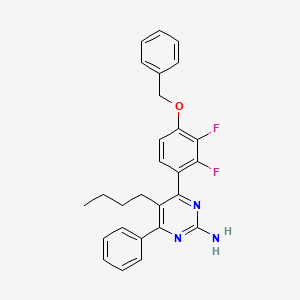
4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine
Vue d'ensemble
Description
La 5-Butyl-4-[2,3-difluoro-4-(phénylméthoxy)phényl]-6-phényl-2-pyrimidinamine est un composé chimique connu pour son rôle d'inhibiteur de la synthétase microsomale de prostaglandine E-1 (mPGES-1). Ce composé a montré un potentiel significatif dans le domaine de la recherche anti-inflammatoire en raison de sa capacité à inhiber sélectivement la mPGES-1 par rapport à d'autres enzymes comme la COX-1 et la COX-2 .
Mécanisme D'action
Target of Action
The primary target of this compound, also known as 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine, is microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme involved in the production of prostaglandin E2 (PGE2), a lipid compound that plays a crucial role in inflammation and other immune responses .
Mode of Action
This compound acts as an inhibitor of mPGES-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2 . This inhibition disrupts the production of PGE2, leading to a decrease in inflammation and other immune responses mediated by PGE2 .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . By inhibiting mPGES-1, it prevents the conversion of PGH2 to PGE2, a key step in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and regulation of blood flow . Therefore, the inhibition of mPGES-1 can have significant downstream effects on these processes .
Pharmacokinetics
It is known that the compound is soluble in chloroform, ethanol, and methyl acetate , which suggests that it may be well-absorbed in the body and could potentially reach its target sites effectively
Result of Action
The inhibition of mPGES-1 by this compound leads to a decrease in the production of PGE2 . This can result in reduced inflammation and pain, as PGE2 is a potent mediator of these processes . In animal studies, the compound has been shown to reduce carrageenan-induced paw edema in rats, demonstrating its potential anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
The compound interacts with the enzyme mPGES-1, inhibiting its activity . This interaction is selective for mPGES-1 over COX-1, although it does inhibit COX-2 at higher concentrations . The nature of these interactions is likely due to the compound’s specific molecular structure, which allows it to bind to the active site of the enzyme and prevent its normal function .
Cellular Effects
The effects of 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine on cells are primarily related to its inhibition of mPGES-1 . By inhibiting this enzyme, the compound can reduce the production of prostaglandin E2 (PGE2), a molecule that plays a key role in inflammation and other cellular processes . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine involves its binding to the active site of mPGES-1, thereby inhibiting the enzyme’s activity . This inhibition can lead to a decrease in the production of PGE2, resulting in changes in cell signaling and gene expression .
Metabolic Pathways
Given its role as an inhibitor of mPGES-1, it is likely involved in the metabolism of prostaglandins .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Butyl-4-[2,3-difluoro-4-(phénylméthoxy)phényl]-6-phényl-2-pyrimidinamine implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau pyrimidine, suivie de l'introduction des groupes butyle, difluorophényle et phénylméthoxy. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
En milieu industriel, la production de ce composé impliquerait l'adaptation du processus de synthèse en laboratoire. Cela comprend l'utilisation de réacteurs plus grands, de systèmes à flux continu et un contrôle automatisé des paramètres de réaction afin de garantir une qualité et une efficacité constantes. Le produit final est généralement purifié à l'aide de techniques telles que la cristallisation, la distillation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Butyl-4-[2,3-difluoro-4-(phénylméthoxy)phényl]-6-phényl-2-pyrimidinamine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle pyrimidine ou d'autres groupes fonctionnels.
Substitution : Les réactions de substitution, en particulier la substitution aromatique nucléophile, peuvent introduire différents substituants sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que l'hydrure de sodium ou le tert-butylate de potassium peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire de nouveaux groupes fonctionnels sur les cycles aromatiques.
4. Applications de la recherche scientifique
La 5-Butyl-4-[2,3-difluoro-4-(phénylméthoxy)phényl]-6-phényl-2-pyrimidinamine présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de la pyrimidine.
Biologie : Étudié pour son rôle dans l'inhibition de la mPGES-1, qui est impliquée dans la réponse inflammatoire.
Médecine : Agent thérapeutique potentiel pour le traitement des maladies inflammatoires en raison de son inhibition sélective de la mPGES-1.
Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et comme étalon de référence en chimie analytique.
5. Mécanisme d'action
Le composé exerce ses effets en inhibant la synthétase microsomale de prostaglandine E-1 (mPGES-1). Cette enzyme est responsable de la production de la prostaglandine E2 (PGE2), un médiateur clé de l'inflammation. En inhibant sélectivement la mPGES-1, le composé réduit la production de PGE2, exerçant ainsi des effets anti-inflammatoires. Les cibles moléculaires et les voies impliquées comprennent la voie de la cyclooxygénase et la signalisation en aval des prostaglandines .
Applications De Recherche Scientifique
5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrimidine derivatives.
Biology: Investigated for its role in inhibiting mPGES-1, which is involved in the inflammatory response.
Medicine: Potential therapeutic agent for treating inflammatory diseases due to its selective inhibition of mPGES-1.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference standard in analytical chemistry.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[2,3-Difluoro-4-(phénylméthoxy)phényl]-6-phényl-2-pyrimidinamine
- 5-Butyl-4-[2,3-difluoro-4-(phénylméthoxy)phényl]-6-phényl-2-pyrimidinamine
Unicité
La 5-Butyl-4-[2,3-difluoro-4-(phénylméthoxy)phényl]-6-phényl-2-pyrimidinamine est unique en raison de son inhibition sélective de la mPGES-1 par rapport à la COX-1 et à la COX-2. Cette sélectivité réduit le risque d'effets secondaires associés aux inhibiteurs non sélectifs, ce qui en fait un candidat prometteur pour le développement de médicaments anti-inflammatoires .
Propriétés
IUPAC Name |
5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHKSTXSNQFUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


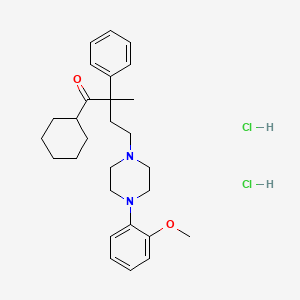
![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)
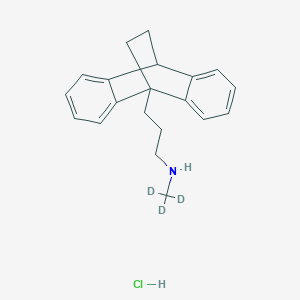
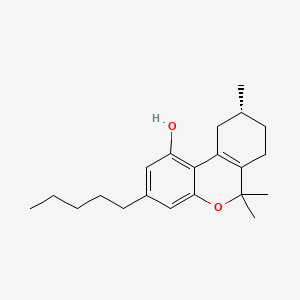
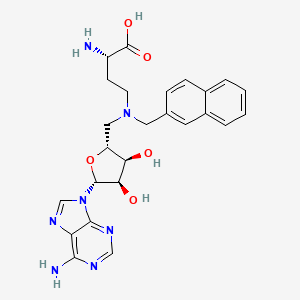
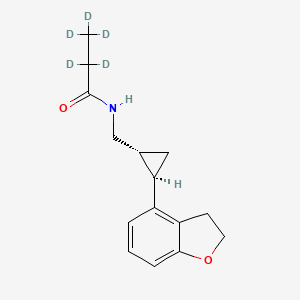
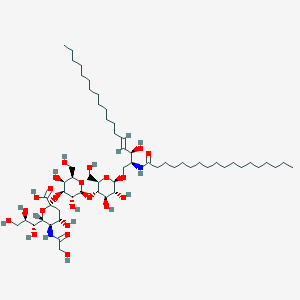

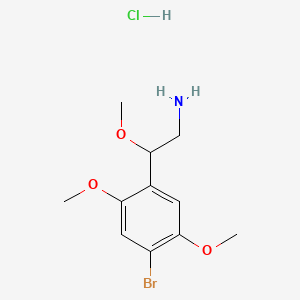
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)
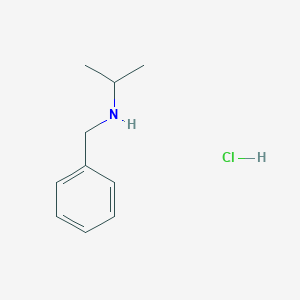
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)
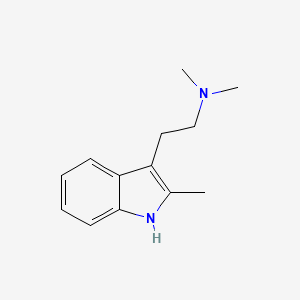
![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
